molecular formula C15H16ClN3O3 B1682467 NSC 663284 CAS No. 383907-43-5

NSC 663284

Cat. No.: B1682467
CAS No.: 383907-43-5
M. Wt: 321.76 g/mol
InChI Key: BMKPVDQDJQWBPD-UHFFFAOYSA-N
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Description

It is primarily recognized for its role as an irreversible inhibitor of the Cdc25 dual specificity phosphatase, which is crucial in cell cycle regulation . This compound has shown significant potential in cancer research due to its ability to inhibit cell proliferation and induce cell cycle arrest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-663284 involves several key steps:

    Formation of the quinoline core: The initial step involves the formation of the quinoline core through a series of cyclization reactions.

    Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated quinoline is reacted with 2-(morpholin-4-yl)ethylamine to introduce the amino group at the 7-position.

    Oxidation: The final step involves the oxidation of the quinoline core to form the quinolinedione structure.

Industrial Production Methods

Industrial production of NSC-663284 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

NSC-663284 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NSC-663284 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC-663284 is unique due to its high potency and irreversible inhibition of Cdc25 phosphatase. Its ability to induce cell cycle arrest at multiple phases makes it a valuable tool in cancer research. The structural modifications in its analogues aim to enhance its anticancer activity and selectivity .

Properties

IUPAC Name

6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKPVDQDJQWBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327512
Record name NSC 663284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383907-43-5
Record name NSC 663284
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-663284
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC 663284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NSC 663284
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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